molecular formula C19H13N3O3S B5914373 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide

カタログ番号 B5914373
分子量: 363.4 g/mol
InChIキー: RNLGFFZZWYLVIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. PHT-427 has been found to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and division.

作用機序

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of the PP2A protein by binding to its catalytic subunit, preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins that are involved in the regulation of cell growth and division, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, this compound has been shown to inhibit tumor growth in mouse models of breast cancer and pancreatic cancer. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and gemcitabine.

実験室実験の利点と制限

One advantage of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide is its specificity for PP2A inhibition, which minimizes off-target effects. However, the effectiveness of this compound may be limited by the heterogeneity of cancer cells and the development of drug resistance. In addition, the toxicity and pharmacokinetics of this compound in vivo have not been fully characterized, which may limit its clinical applicability.

将来の方向性

Future research on 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide could focus on improving its efficacy and reducing its toxicity through the development of more potent and selective inhibitors. In addition, the role of PP2A in cancer progression and the mechanisms of drug resistance could be further elucidated to identify new targets for cancer therapy. Finally, the potential use of this compound in combination with other chemotherapeutic agents could be explored to enhance its therapeutic efficacy.

合成法

The synthesis of 4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-phenyl-2-aminothiazole with 3-quinolinecarboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product. The purity and yield of the product can be improved through recrystallization and column chromatography.

科学的研究の応用

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in cancer treatment. PP2A is a tumor suppressor protein that is often downregulated in cancer cells, leading to increased cell proliferation and survival. Inhibition of PP2A activity by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.

特性

IUPAC Name

4-hydroxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-16-12-8-4-5-9-13(12)20-17(24)15(16)18(25)22-19-21-14(10-26-19)11-6-2-1-3-7-11/h1-10H,(H2,20,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLGFFZZWYLVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。